molecular formula C17H9ClF3N5S B3035920 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338775-17-0

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3035920
CAS No.: 338775-17-0
M. Wt: 407.8 g/mol
InChI Key: MIGYHPMXVDRNPC-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H9ClF3N5S and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Agents

  • Compounds like 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine have been identified as potential antiasthma agents. Research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has shown these compounds to be active as mediator release inhibitors (Medwid et al., 1990).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

  • A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, providing a convenient metal-free approach to form the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Synthesis of Fluorinated Poly-Substituted Triazolo[1,5-a]pyrimidine Derivatives

  • 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives. This method allows for the synthesis of a variety of derivatives, indicating the chemical versatility and potential for further pharmacological studies (Zohdi, 1997).

Antitumor, Antiviral, and Antifungal Activity

  • Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, similar in structure to the chemical , have been known to display a range of biological activities including antitumor, antiviral, and antifungal properties. These findings suggest a broad potential for therapeutic applications (Fizer et al., 2013).

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, demonstrating the potential use of these compounds in agricultural settings (Moran, 2003).

Serotonin 5-HT6 Receptor Antagonists

  • 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, with structural similarities to the chemical , have been explored for their potential as serotonin 5-HT6 receptor antagonists, an area of interest in the development of treatments for neurological disorders (Ivachtchenko et al., 2010).

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N5S/c18-12-8-11(17(19,20)21)9-23-14(12)27-16-24-15-22-7-6-13(26(15)25-16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYHPMXVDRNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.